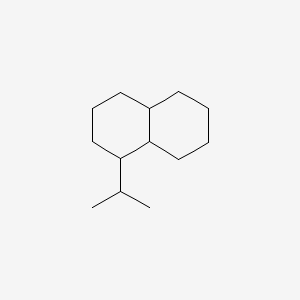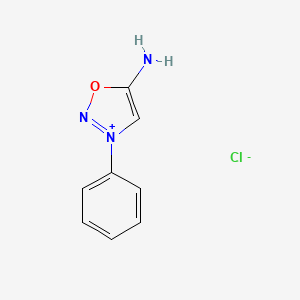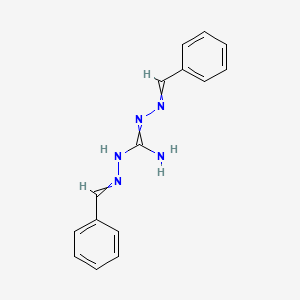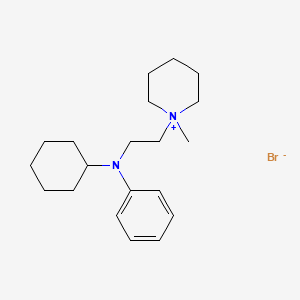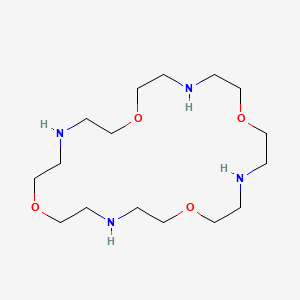
1,7,13,19-Tetraoxa-4,10,16,22-tetraazacyclotetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,13,19-Tetraoxa-4,10,16,22-tetraazacyclotetracosane is a macrocyclic compound with the molecular formula C₁₆H₃₆N₄O₄. It is known for its unique structure, which includes four oxygen atoms and four nitrogen atoms arranged in a cyclic framework. This compound is of interest in various fields of chemistry due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13,19-Tetraoxa-4,10,16,22-tetraazacyclotetracosane typically involves the cyclization of linear precursors containing ethylene glycol and ethylenediamine units. The reaction is often carried out under high-dilution conditions to favor the formation of the macrocyclic structure. Common reagents used in the synthesis include ethylene glycol, ethylenediamine, and suitable catalysts .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,7,13,19-Tetraoxa-4,10,16,22-tetraazacyclotetracosane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, zinc, and nickel.
Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., copper(II) sulfate) in aqueous or organic solvents.
Substitution: Requires nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Scientific Research Applications
1,7,13,19-Tetraoxa-4,10,16,22-tetraazacyclotetracosane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,7,13,19-Tetraoxa-4,10,16,22-tetraazacyclotetracosane primarily involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties. This coordination can affect various molecular targets and pathways, depending on the specific metal ion involved .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with similar complexation properties.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Known for its ability to form stable complexes with metal ions and its use in various applications.
Uniqueness
1,7,13,19-Tetraoxa-4,10,16,22-tetraazacyclotetracosane is unique due to its specific arrangement of oxygen and nitrogen atoms, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in fields such as coordination chemistry and materials science .
Properties
CAS No. |
297-12-1 |
|---|---|
Molecular Formula |
C16H36N4O4 |
Molecular Weight |
348.48 g/mol |
IUPAC Name |
1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane |
InChI |
InChI=1S/C16H36N4O4/c1-9-21-11-3-18-5-13-23-15-7-20-8-16-24-14-6-19-4-12-22-10-2-17-1/h17-20H,1-16H2 |
InChI Key |
BWCHVLURMSIJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNCCOCCNCCOCCNCCOCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
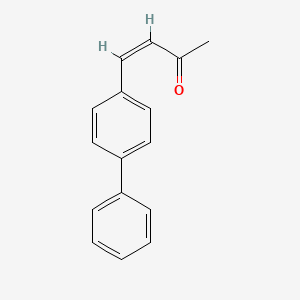
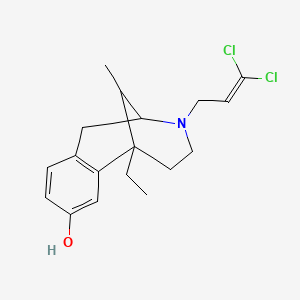
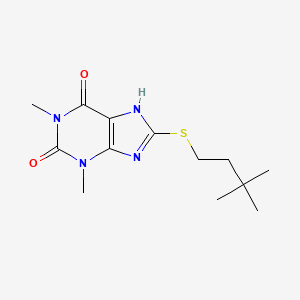
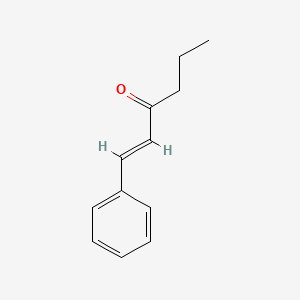
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
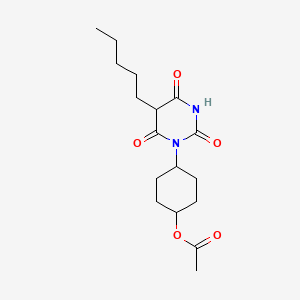
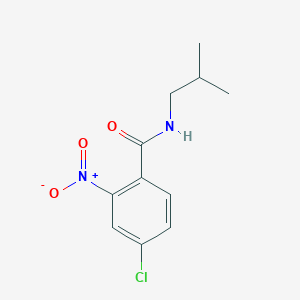
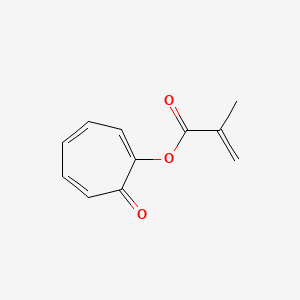
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
